molecular formula C38H28N2 B3055964 4,4'-Bis(3-methylcarbazol-9-yl)biphenyl CAS No. 681230-29-5

4,4'-Bis(3-methylcarbazol-9-yl)biphenyl

Cat. No.: B3055964
CAS No.: 681230-29-5
M. Wt: 512.6 g/mol
InChI Key: ZVQPLPSCABMKLZ-UHFFFAOYSA-N
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Description

4,4’-Bis(3-methylcarbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The compound consists of a biphenyl core with two 3-methylcarbazol-9-yl groups attached at the 4,4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(3-methylcarbazol-9-yl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between 4,4’-dibromobiphenyl and 3-methylcarbazole-9-boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(3-methylcarbazol-9-yl)biphenyl are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(3-methylcarbazol-9-yl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials for electronic applications.

Scientific Research Applications

4,4’-Bis(3-methylcarbazol-9-yl)biphenyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis(3-methylcarbazol-9-yl)biphenyl primarily involves its electronic properties. The compound acts as a hole transport material in electronic devices, facilitating the movement of positive charges. Its molecular structure allows for efficient energy transfer and charge transport, making it an essential component in OLEDs and other electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(3-methylcarbazol-9-yl)biphenyl is unique due to the presence of the 3-methyl groups on the carbazole moieties. These methyl groups can influence the electronic properties and stability of the compound, potentially enhancing its performance in specific applications compared to its non-methylated counterparts.

Properties

IUPAC Name

3-methyl-9-[4-[4-(3-methylcarbazol-9-yl)phenyl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-25-11-21-37-33(23-25)31-7-3-5-9-35(31)39(37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)40-36-10-6-4-8-32(36)34-24-26(2)12-22-38(34)40/h3-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQPLPSCABMKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C)C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627180
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681230-29-5
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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